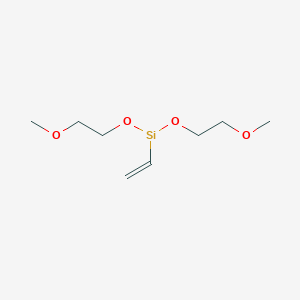
CID 21612067
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of vinyltrichlorosilane with methoxyethanol in the presence of a base. The reaction proceeds through the substitution of chlorine atoms with methoxyethoxy groups, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
化学反应分析
Types of Reactions
6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry and as a precursor for the synthesis of other silicon-based compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes.
作用机制
The mechanism of action of 6-ethenyl-2,5,7,10-tetraoxa-6-silaundecane involves its ability to form stable covalent bonds with various substrates. The ethenyl group can undergo polymerization or crosslinking reactions, leading to the formation of complex networks. The multiple ether linkages provide flexibility and enhance the compound’s ability to interact with different molecular targets .
相似化合物的比较
Similar Compounds
6-Methyl-2,5,7,10-tetraoxa-6-silaundecane: Similar structure but with a methyl group instead of an ethenyl group.
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane: Contains two methyl groups instead of an ethenyl group.
Uniqueness
6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to the presence of the ethenyl group, which imparts reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring crosslinking and polymerization .
属性
分子式 |
C8H17O4Si |
|---|---|
分子量 |
205.30 g/mol |
InChI |
InChI=1S/C8H17O4Si/c1-4-13(11-7-5-9-2)12-8-6-10-3/h4H,1,5-8H2,2-3H3 |
InChI 键 |
JMDLZLREFJTPBV-UHFFFAOYSA-N |
规范 SMILES |
COCCO[Si](C=C)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


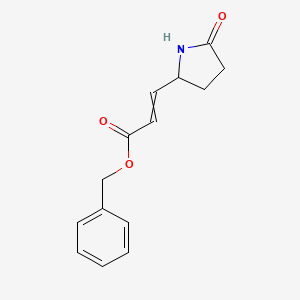
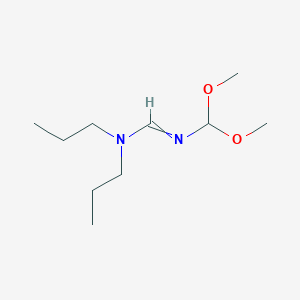

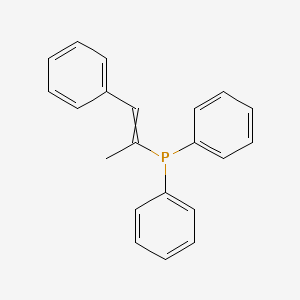
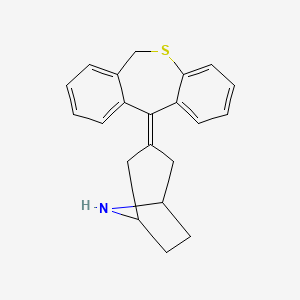
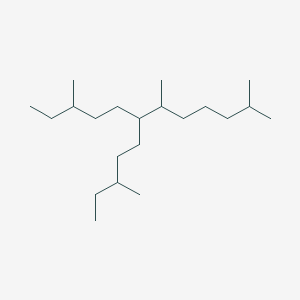
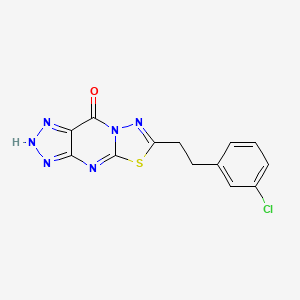
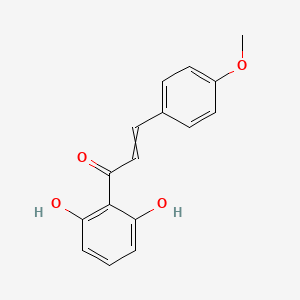
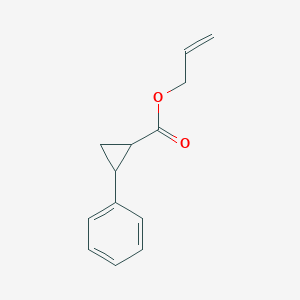
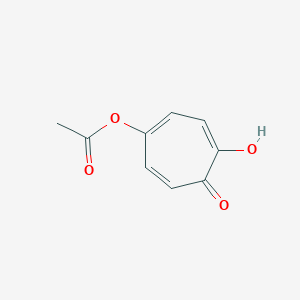
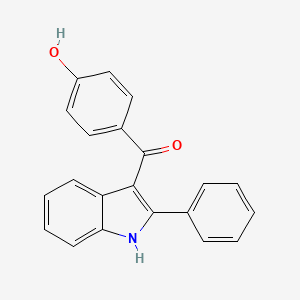
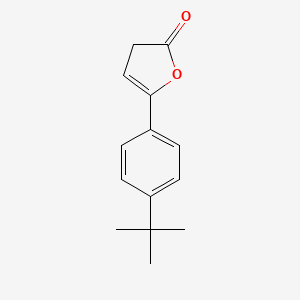
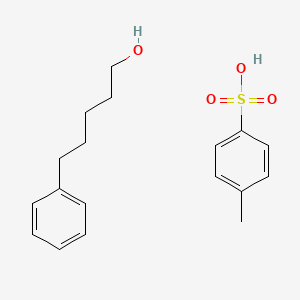
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
